N-Octadecanoyl-D-threo-sphingosine
Description
Overview of Sphingolipid Diversity and Biological Significance
Sphingolipids are a complex and diverse class of lipids characterized by a sphingoid base backbone. febs.org This family of molecules, once thought to be merely structural components of cell membranes, is now recognized for its critical roles in a multitude of biological processes. febs.orgnih.gov Sphingolipids are integral to signal transduction, cell-cell recognition, cell growth and differentiation, and apoptosis (programmed cell death). nih.govwikipedia.org
Classification of Ceramides (B1148491) within the Sphingolipid Family
Ceramides are the simplest subclass of sphingolipids, consisting of a sphingoid base, such as sphingosine (B13886), linked to a fatty acid via an amide bond. wikipedia.orglipotype.com They serve as a central hub in sphingolipid metabolism, acting as precursors for the synthesis of more complex sphingolipids. creative-proteomics.comlipotype.com Beyond their structural role, ceramides are potent bioactive molecules involved in signaling pathways that regulate cell proliferation, differentiation, and apoptosis. wikipedia.orglipotype.com
The classification of ceramides is based on the specific structure of their sphingoid base and the attached fatty acid. Variations in the length, hydroxylation, and saturation of the fatty acid chain, as well as the type of sphingoid base, lead to a wide array of ceramide species. typology.com A common nomenclature uses a letter code to denote these structural differences. For instance, 'N' signifies a non-hydroxylated fatty acid, while 'S' refers to a sphingosine base. typology.com
Introduction to N-Octadecanoyl-D-threo-sphingosine as a Research Compound
This compound is a specific, synthetically produced ceramide. Its name denotes its precise chemical structure: an octadecanoyl (stearic acid) group attached to a D-threo-sphingosine backbone. This compound is of particular interest to researchers because it is a non-natural stereoisomer of the more common D-erythro-sphingosine-based ceramides found in mammals. nih.gov
| Component | Description |
| N-Octadecanoyl | A saturated fatty acid with 18 carbon atoms, also known as stearic acid. |
| D-threo-sphingosine | A specific stereoisomer of the sphingoid base sphingosine. |
The "D-threo" configuration refers to the specific spatial arrangement of the hydroxyl and amino groups on the sphingosine backbone. This stereochemistry differs from the naturally occurring "D-erythro" form.
Rationale for Investigating Non-Natural Ceramide Stereoisomers in Research
The study of non-natural ceramide stereoisomers like this compound provides a unique tool to probe the intricacies of sphingolipid biology. By comparing the effects of these synthetic analogs with their natural counterparts, researchers can gain valuable insights into the stereo-specificity of enzyme-substrate interactions and the structural requirements for ceramide-mediated biological activities.
For example, the different stereochemistry of the D-threo isomer compared to the natural D-erythro isomer can influence how it interacts with enzymes involved in sphingolipid metabolism and signaling. caymanchem.com These studies can help to elucidate the precise mechanisms by which ceramides exert their diverse cellular functions. Furthermore, understanding the structure-activity relationships of different ceramide isomers is crucial for the development of potential therapeutic agents that target sphingolipid pathways. nih.gov The investigation of these non-natural compounds allows for a more detailed understanding of the fundamental principles governing sphingolipid function in both healthy and diseased states.
Properties
Molecular Formula |
C36H71NO3 |
|---|---|
Molecular Weight |
566 |
Appearance |
Unit:1 mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
N-C18:0-D-threo-Ceramide; N-Stearoyl-D-threo-sphingosine |
Origin of Product |
United States |
Stereoisomeric Characterization and Biological Divergence from Natural Ceramides
Defining the D-threo Stereochemistry of N-Octadecanoyl-D-threo-sphingosine
This compound is characterized by the specific "threo" configuration of its sphingosine (B13886) base. This refers to the relative orientation of the hydroxyl group at the third carbon (C3) and the amino group at the second carbon (C2). In the D-threo isomer, the IUPAC name for the sphingosine backbone is (2R,3R)-2-aminooctadec-4-ene-1,3-diol. caymanchem.com When acylated with an octadecanoyl (stearic acid) chain at the amino group, it forms this compound, with the full chemical name N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide. caymanchem.com This (2R,3R) configuration defines its unique spatial arrangement, distinguishing it from the more prevalent ceramides (B1148491) in biological systems.
Comparative Analysis with Natural D-erythro-Ceramides
The core distinction between the D-threo and D-erythro forms lies in the relative positioning of the substituents on the C2-C3 bond. In a Fischer projection, the erythro isomer has the hydroxyl and amino groups on the same side, whereas the threo isomer has them on opposite sides. caymanchem.com This fundamental structural variance is the primary reason for their differential recognition by enzymes and their divergent biological roles.
Differential Biological Activities of D-threo versus D-erythro Stereoisomers
The stereochemical differences between D-threo and D-erythro ceramides are not merely a structural curiosity; they translate into profound functional distinctions within the cell. Research has consistently shown that the cellular machinery, particularly enzymes involved in sphingolipid metabolism, can discriminate between these isomers, leading to different metabolic fates and biological outcomes.
One of the key areas of divergence is in their metabolism. For instance, studies have demonstrated that while the L-threo isomer of sphinganine (B43673) (a related sphingoid base) can be acylated to form L-threo-dihydroceramide and subsequently metabolized to sphingomyelin (B164518), it is not a substrate for glucosylceramide synthase. plu.mxnih.gov This suggests that the threo configuration can be a barrier to the synthesis of certain complex glycosphingolipids.
Furthermore, D-threo ceramide analogues have been shown to exert distinct effects on cell signaling and proliferation. The ceramide analogue 1-phenyl-2-(decanoylamino)-3-morpholino-1-propanol (PDMP), particularly the D-threo isomer, is known to inhibit the synthesis of glycosphingolipids and can cause inhibition of cell growth in certain cell types. nih.gov Cell-permeable, short-chain analogues of threo ceramides have also demonstrated unique bioactivities. For example, C6 D-Threo ceramide can enhance the production of interleukin-4 (IL-4) in T cells. medchemexpress.com In contrast, C2 L-threo ceramide has been observed to inhibit IL-4 production, stimulate cholesterol efflux (though less effectively than its erythro counterpart), induce cell cycle arrest, and inhibit the growth of HL-60 leukemia cells. medchemexpress.com
These findings underscore the principle of stereospecificity in biological systems. The precise three-dimensional structure of a signaling molecule like ceramide is critical for its recognition by enzymes and effector proteins, and even a subtle change from the natural erythro configuration to the threo form can lead to a dramatically different cellular response.
| Feature | This compound | Natural N-Octadecanoyl-D-erythro-sphingosine |
| Sphingosine Backbone Configuration | (2R,3R) | (2S,3R) |
| Metabolism to Glucosylceramide | Not a preferred substrate | Substrate for synthesis |
| Effect on Cell Growth | Can be inhibitory (as seen with analogues) | Can induce apoptosis |
| Effect on IL-4 Production (Analogue) | Enhances production (C6 D-threo) | - |
| Cholesterol Efflux (Analogue) | Stimulates, but less effectively than erythro (C2 L-threo) | More effective stimulation |
Biosynthetic and Metabolic Pathways of Sphingolipids in Research Models
Overview of De Novo Sphingolipid Biosynthesis Pathways Relevant to Ceramide Formation
The de novo synthesis of sphingolipids is a fundamental cellular process that begins in the endoplasmic reticulum (ER). nih.govresearchgate.netnih.gov This intricate pathway is responsible for generating the basic building blocks of a diverse class of lipids that play crucial roles in membrane structure and cellular signaling. nih.govnih.gov The central molecule at the heart of this pathway is ceramide, which serves as a metabolic hub for the synthesis of more complex sphingolipids. nih.govfrontiersin.org
The process is initiated by the condensation of the amino acid L-serine and the fatty acyl-CoA, palmitoyl-CoA. frontiersin.orgnih.gov This initial and rate-limiting step is catalyzed by the enzyme serine palmitoyltransferase (SPT). researchgate.netfrontiersin.orgmdpi.com The product of this reaction, 3-ketodihydrosphingosine, is then rapidly reduced by the enzyme 3-ketodihydrosphingosine reductase to form dihydrosphingosine (also known as sphinganine). frontiersin.orgnih.gov
Dihydrosphingosine subsequently undergoes N-acylation, a process where a fatty acid chain is attached. This reaction is catalyzed by a family of enzymes known as ceramide synthases (CerS). researchgate.netwikipedia.org The resulting molecule is dihydroceramide (B1258172). The final step in the de novo synthesis of ceramide is the introduction of a double bond into the dihydroceramide backbone by the enzyme dihydroceramide desaturase, yielding ceramide. researchgate.netnih.gov Once synthesized in the ER, ceramide is transported to the Golgi apparatus, where it can be further metabolized into more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids. nih.govfrontiersin.org
Table 1: Key Enzymes in De Novo Ceramide Biosynthesis
| Enzyme | Substrate(s) | Product | Cellular Location |
|---|---|---|---|
| Serine Palmitoyltransferase (SPT) | L-serine, Palmitoyl-CoA | 3-Ketodihydrosphingosine | Endoplasmic Reticulum |
| 3-Ketodihydrosphingosine Reductase | 3-Ketodihydrosphingosine | Dihydrosphingosine (Sphinganine) | Endoplasmic Reticulum |
| Ceramide Synthase (CerS) | Dihydrosphingosine, Acyl-CoA | Dihydroceramide | Endoplasmic Reticulum |
| Dihydroceramide Desaturase | Dihydroceramide | Ceramide | Endoplasmic Reticulum |
Enzymatic Steps and Key Regulators in Ceramide Synthesis (e.g., Ceramide Synthases)
The synthesis of ceramide is a tightly regulated process involving several key enzymes. At the core of this regulation are the ceramide synthases (CerS), a family of six mammalian enzymes (CerS1-6) that exhibit specificity for fatty acyl-CoAs of varying chain lengths. nih.govnih.gov This specificity allows for the production of a diverse range of ceramide species, each with potentially distinct biological functions. nih.gov For instance, CerS1 preferentially uses C18-CoA, while other CerS isoforms utilize different fatty acyl-CoAs, contributing to the complexity of the cellular ceramide pool. nih.gov
The activity of CerS is crucial as these enzymes control both the de novo synthesis of ceramides (B1148491) and the recycling of sphingosine (B13886) through the salvage pathway. nih.gov The expression and activity of individual CerS isoforms can be influenced by various cellular stimuli and developmental stages, highlighting their importance in maintaining sphingolipid homeostasis. Studies have shown that the knockdown of one CerS can lead to compensatory upregulation of other CerS isoforms, indicating a robust and interconnected regulatory network. sigmaaldrich.com
Beyond CerS, other enzymes in the de novo pathway are also subject to regulation. Serine palmitoyltransferase (SPT), the rate-limiting enzyme, can be inhibited by myriocin, an antifungal antibiotic. nih.gov This inhibition blocks the entire de novo synthesis pathway, underscoring the critical role of SPT in initiating sphingolipid production. Dihydroceramide desaturase, the final enzyme in the pathway, is also a key regulatory point. Its inhibition can lead to the accumulation of dihydroceramides, which can have distinct cellular effects compared to ceramides. nih.gov
Sphingolipid Catabolism and Interconversion Pathways
The cellular levels of sphingolipids are not only determined by their synthesis but also by their breakdown and interconversion. These catabolic pathways are essential for maintaining the balance of bioactive sphingolipids and for recycling their components.
Role of Ceramidase Activity in Sphingosine Generation
Ceramidases are a group of enzymes that catalyze the hydrolysis of ceramide into sphingosine and a free fatty acid. nih.govneu.edu This reaction is a critical step in sphingolipid catabolism and is essential for the generation of sphingosine, a key bioactive lipid. There are five known human ceramidases, classified based on their optimal pH: acid ceramidase, neutral ceramidase, and three alkaline ceramidases (ACER1, ACER2, and ACER3). nih.govneu.edu
These ceramidases are localized in different cellular compartments and play distinct roles in regulating ceramide and sphingosine levels. For example, acid ceramidase is found in lysosomes and is involved in the breakdown of complex sphingolipids. nih.gov Neutral ceramidase has been implicated in protecting cells from inflammation-induced apoptosis. nih.gov Alkaline ceramidases are important for generating sphingosine in specific cell types, such as erythrocytes. nih.gov The activity of these enzymes ensures that sphingosine is available for further metabolic processing, including its conversion to sphingosine-1-phosphate or its reuse in the salvage pathway for ceramide synthesis. nih.govnih.gov
Sphingosine to Sphingosine-1-Phosphate Conversion
Sphingosine, generated from ceramide by the action of ceramidases, can be phosphorylated by sphingosine kinases (SphKs) to form sphingosine-1-phosphate (S1P). nih.govmdpi.com There are two major isoforms of this enzyme in mammals, SphK1 and SphK2, which have different tissue distributions and subcellular localizations. mdpi.comwikipedia.org SphK1 is primarily found in the cytoplasm and at the plasma membrane, while SphK2 is located in the nucleus, mitochondria, and endoplasmic reticulum. mdpi.comwikipedia.org
The conversion of sphingosine to S1P is a crucial metabolic step, as these two molecules often have opposing biological effects. While ceramide and sphingosine are often associated with pro-apoptotic and anti-proliferative signals, S1P is generally linked to cell survival, proliferation, and migration. biologists.com The balance between ceramide, sphingosine, and S1P, often referred to as the "sphingolipid rheostat," is critical for determining cell fate. biologists.com S1P can be further metabolized by S1P phosphatases, which dephosphorylate it back to sphingosine, or it can be irreversibly degraded by S1P lyase, providing an exit from the sphingolipid metabolic network. nih.govnih.gov
Integration of N-Octadecanoyl-D-threo-sphingosine in Model Metabolic Studies
This compound, also known as C18-ceramide, is a specific molecular species of ceramide characterized by an 18-carbon acyl chain. Due to the specificity of ceramide synthases, particularly CerS1 which preferentially synthesizes C18-ceramide, this molecule is of significant interest in metabolic studies. nih.gov
In research models, the metabolism of exogenously supplied this compound can be traced to understand its incorporation into various sphingolipid pathways. For instance, it can be acted upon by ceramidases to release sphingosine and stearic acid. The resulting sphingosine can then be re-acylated by other ceramide synthases to form different ceramide species, or it can be phosphorylated to S1P.
Cellular and Molecular Functions: Mechanistic Insights of N Octadecanoyl D Threo Sphingosine
Role as an Intracellular Signaling Molecule
Sphingolipids, including ceramides (B1148491) like N-Octadecanoyl-D-threo-sphingosine, are no longer viewed as mere structural components of cell membranes. They are now recognized as critical second messengers in signal transduction. nih.gov The metabolism of sphingolipids gives rise to a variety of bioactive molecules, such as ceramide, sphingosine (B13886), and sphingosine-1-phosphate (S1P), which are deeply involved in the regulation of cell fate. nih.gov These molecules form a dynamic signaling network where their relative levels can determine whether a cell proliferates, differentiates, or undergoes apoptosis.
The signaling role of ceramides is often contextual, depending on the specific cell type and the presence of other signaling molecules. For instance, the conversion of ceramide to sphingosine and subsequently to S1P is a critical regulatory node. While ceramide and sphingosine are often associated with growth arrest and apoptosis, S1P is generally linked to cell survival and proliferation. nih.govmdpi.com This balance, often referred to as the "sphingolipid rheostat," highlights the pivotal role of these interconnected metabolites in dictating cellular outcomes.
Modulation of Cellular Processes
The influence of this compound and its related sphingolipid metabolites extends to the core processes that define a cell's life cycle.
Regulation of Cell Growth and Proliferation
Sphingolipid metabolites are key players in the intricate signaling cascades that control cell growth and proliferation. nih.gov Sphingosine-1-phosphate (S1P), a downstream product of ceramide metabolism, has been shown to be a potent mitogen. For example, the B subunit of the cholera toxin, which binds to the ganglioside GM1, induces a transient increase in S1P levels and activates sphingosine kinase, the enzyme responsible for S1P production. nih.gov This increase in S1P is linked to the stimulation of DNA synthesis and the activation of cell cycle-regulated kinases, such as cdk2 and p34cdc2. nih.gov
Conversely, the accumulation of ceramide often leads to growth arrest. nih.gov The balance between ceramide and S1P levels is therefore a critical determinant of whether a cell enters a state of proliferation or quiescence.
Influence on Cell Differentiation
The role of sphingolipids in cell differentiation is complex and can be cell-type specific. In some contexts, the accumulation of ceramide can promote differentiation. nih.gov For instance, changes in the lipid composition of exosomes, including a decrease in sphingomyelin (B164518) and a consequent accumulation of ceramide, have been linked to the modulation of cell differentiation. nih.gov Furthermore, some ceramide derivatives have been observed to enhance vitamin D-induced differentiation in certain cell lines. nih.gov
However, in other cell types, sphingolipids can have opposing effects. For example, sphingomyelin has been shown to stimulate vitamin D-induced differentiation in HL-60 cells while inhibiting it in keratinocytes. nih.gov This highlights the context-dependent nature of sphingolipid signaling in this fundamental cellular process.
Involvement in Programmed Cell Death (Apoptosis) Pathways
Ceramides are widely recognized as pro-apoptotic molecules. mdpi.comnih.gov The induction of apoptosis by various stimuli, including chemotherapeutic drugs, can lead to an increase in ceramide levels. nih.gov This accumulation of ceramide is a key step in the signaling cascade that ultimately leads to programmed cell death.
Interestingly, the apoptotic process itself can trigger the expression of sphingosine kinase 1 (SphK1), leading to the production and secretion of S1P. nih.gov This secreted S1P can then act as a "come-and-get-me" signal to attract phagocytic cells, which clear the apoptotic bodies and prevent inflammation. nih.gov
In sensory neurons, the story is more nuanced. While the inhibition of ceramidase, the enzyme that converts ceramide to sphingosine, leads to ceramide-induced cell death, the presence of ceramide analogues or sphingosine itself can actually promote cell survival. nih.gov This suggests that in these specific neurons, the conversion of exogenous ceramide to sphingosine is a pro-survival signal. nih.gov
Interaction with Key Regulatory Enzymes and Signal Transduction Cascades
The biological effects of this compound and its metabolites are mediated through their interaction with specific enzymes and signaling proteins.
Effects on Protein Kinase C (PKC) Activity
Sphingosine and its derivatives are potent inhibitors of Protein Kinase C (PKC), a key enzyme in signal transduction that is involved in a wide array of cellular processes. nih.govnih.gov PKC is activated by diacylglycerol (DAG) and plays a crucial role in cell regulation. nih.gov Sphingosine acts by preventing the interaction of PKC with its activators, such as DAG and phorbol (B1677699) esters. nih.gov
Both synthetic D-erythro-sphingosine and commercial preparations of sphingosine have been shown to be equipotent in inhibiting PKC activity in vitro. nih.gov This inhibition has been observed in various systems, including purified PKC assays and in human platelets, where sphingosine inhibits the phosphorylation of a 40 kDa protein, a known PKC substrate. nih.gov The inhibitory effect of sphingosine on PKC highlights a mechanism by which this sphingolipid can counteract the signaling pathways driven by DAG, thereby providing a crucial regulatory balance within the cell. nih.gov
Interactive Data Table: Effects of Sphingolipid Metabolites on Cellular Processes
| Sphingolipid Metabolite | Cellular Process | Effect | Cell Type/System |
| This compound (Ceramide) | Apoptosis | Induces cell death | Sensory neurons (with ceramidase inhibition) nih.gov |
| Cell Differentiation | Promotes differentiation (context-dependent) | Embryonic hippocampal cells nih.gov | |
| Cell Growth | Arrests growth | General nih.gov | |
| Sphingosine | Cell Survival | Promotes survival | Sensory neurons nih.gov |
| Protein Kinase C (PKC) Activity | Potent inhibitor | Purified PKC, Human platelets nih.govnih.gov | |
| Sphingosine-1-Phosphate (S1P) | Cell Proliferation | Stimulates DNA synthesis | Swiss 3T3 fibroblasts nih.gov |
| Cell Survival | Promotes survival | General nih.govmdpi.com | |
| Apoptosis | Acts as a "come-and-get-me" signal | Jurkat and U937 leukemia cells nih.gov |
Modulation of Protein Phosphatases (e.g., PP1, PP2A)
Ceramides are known to act as lipid second messengers that can directly interact with and modulate the activity of specific enzymes. Among the most well-characterized targets are the serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). These enzymes are sometimes collectively referred to as Ceramide-Activated Protein Phosphatases (CAPPs). nih.gov The activation of these phosphatases by ceramides can trigger various downstream signaling events, including pathways leading to apoptosis. nih.gov
However, the ability of ceramides to activate these phosphatases is highly dependent on their stereochemistry and acyl chain length. Studies using short-chain, cell-permeable C2-ceramide have revealed significant stereospecificity. Research has shown that while D-erythro-C2-ceramide (the natural configuration) can activate PP2A, the D-threo and L-threo isomers are unable to do so. evitachem.com Another study further detailed this specificity, noting that one heterotrimeric form of PP2A (ABαC) was activated by D- or L-erythro-C2-ceramide but not by the threo isomers. cloudfront.net This suggests that the spatial arrangement of the hydroxyl and amide groups on the sphingoid base is critical for the productive interaction with the phosphatase or its regulatory subunits.
Furthermore, the length of the N-acyl chain is a critical determinant. One investigation into PP2A activation found that while ceramides with short to medium acyl chains (C2, C6, C10, C14) could activate the enzyme, those with long chains like stearoyl (C18), the very acyl chain found in this compound, did not activate heterotrimeric PP2A. cloudfront.net This finding indicates that the specific biological activity of this compound may not include the direct activation of PP2A, in contrast to some other members of the ceramide family.
Inhibition of Extracellular Signal-Regulated Kinase (ERK) Signaling
The Extracellular Signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. The modulation of this pathway is a key mechanism for controlling cell fate. Some ceramide analogues have been shown to influence ERK signaling, and this effect can also be stereospecific.
Research using synthetic ceramide analogues based on the D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) structure demonstrated that the D-threo enantiomers could inhibit the phosphorylation, and thus the activation, of ERK1/2. glpbio.com Interestingly, the corresponding L-threo enantiomers also inhibited ERK phosphorylation to a similar degree. glpbio.comcaymanchem.com This was a distinct effect from the L-threo enantiomers' inability to inhibit glucosylceramide synthase, highlighting that the inhibition of ERK signaling by these threo compounds is a separate pharmacological event. glpbio.com
This contrasts with other reports where short-chain C2-ceramide was found to induce a delayed but sustained activation of ERK in human melanocytes, leading to the suppression of melanogenesis. researchgate.net This discrepancy underscores the complexity of ceramide signaling, where the specific chemical structure of the ceramide and the cellular context dictate the ultimate effect on the ERK pathway. For this compound specifically, its long acyl chain and D-threo configuration place it in a category of ceramides whose precise impact on ERK signaling requires further direct investigation.
Contributions to Membrane Structure and Cellular Organization
Sphingolipids, including ceramides, are fundamental structural components of eukaryotic cell membranes. superchroma.com.tw They play a crucial role in determining the physical properties of the lipid bilayer, such as its fluidity and permeability, and are integral to the formation of specialized microdomains often called lipid rafts. superchroma.com.twcaymanchem.com These domains serve as organizing centers for signaling proteins and receptors.
The stereochemistry of a ceramide molecule is vital for its proper function within the membrane architecture. The natural D-erythro configuration allows for optimal hydrogen bonding and van der Waals interactions with neighboring lipids like cholesterol and other sphingolipids. This dense, ordered packing is essential for the formation of a stable and relatively impermeable barrier, particularly in the stratum corneum of the skin.
Studies on unnatural ceramide stereoisomers have demonstrated the importance of the correct configuration. An investigation using model skin lipid membranes compared the effects of natural D-erythro-ceramide with its unnatural L-threo-isomer (containing a 24-carbon acyl chain). The inclusion of the L-threo isomer resulted in a decreased proportion of tightly packed orthorhombic lipid arrangements and significantly increased the permeability of the model membrane. These findings strongly suggest that the non-natural threo configuration disrupts the optimal packing of lipids. By inference, this compound, despite being a D-isomer, would not fit into the membrane lipid lattice in the same way as its natural D-erythro counterpart, which could alter membrane domain organization and local biophysical properties.
Stereoisomer-Specific Effects on Cellular Function
The biological activities of ceramides are exquisitely dependent on their stereochemistry. The distinct spatial orientation of the functional groups on the sphingoid backbone of D-threo, L-threo, D-erythro, and L-erythro isomers leads to differential recognition by enzymes and other binding partners, resulting in varied and sometimes opposing cellular effects.
The differential effects of ceramide stereoisomers are evident across various cellular processes. As discussed, the activation of the protein phosphatase PP2A shows a clear preference for erythro isomers over threo isomers. evitachem.comcloudfront.net Similarly, the metabolism of ceramides is highly stereoselective. For instance, L-threo-sphinganine can be acylated by cellular enzymes to form L-threo-ceramide, which can then be converted to sphingomyelin. However, it is not a substrate for glucosylceramide synthase. In contrast, L-erythro isomers are generally not metabolized by these key enzymes in the sphingolipid biosynthetic pathway.
In the context of signaling, the inhibition of the ERK pathway by synthetic threo-PDMP analogues occurs irrespective of the D- or L-configuration, but only the D-threo form exhibits other activities like the inhibition of glycosphingolipid synthesis. glpbio.com This demonstrates that different parts of the same molecule can be responsible for distinct biological actions, each with its own stereochemical requirements. A systematic study on the pro-apoptotic activity of short-chain ceramides in leukemia cells found that with C2-dihydroceramide, only the threo isomers were active, while the erythro isomers were completely inactive. nih.gov
The table below summarizes key research findings highlighting the functional differences between ceramide stereoisomers.
| Cellular Process/Target | Threo Isomers (D- or L-) | Erythro Isomers (D- or L-) | Reference Compound(s) | Source |
| PP2A Activation | No activation observed | Activation observed | C2-Ceramide | evitachem.comcloudfront.net |
| ERK Phosphorylation | Inhibition | (Effect varies with context) | PDMP Analogues | glpbio.comcaymanchem.com |
| Membrane Packing | Decreased orthorhombic packing | Promotes ordered packing | C24-Ceramide | |
| Metabolism to Sphingomyelin | L-threo is a substrate | L-erythro is not a substrate | L-threo/L-erythro Sphinganine (B43673)/Ceramide | |
| Metabolism to Glucosylceramide | L-threo is not a substrate | (Natural D-erythro is the primary substrate) | L-threo-Ceramide |
These findings collectively illustrate that this compound cannot be functionally equated with its natural D-erythro counterpart. Its unique stereochemistry predisposes it to a distinct set of molecular interactions, leading to a unique profile of cellular and molecular functions that are an active area of investigation.
Pathophysiological Relevance in Pre Clinical Research Models
Investigation in Cellular Disease Models (e.g., Cancer Cell Lines)
The study of N-Octadecanoyl-D-threo-sphingosine in in-vitro models, particularly cancer cell lines, has provided foundational insights into its biological activities.
Induction of Apoptosis in Neoplastic Cell Systems
This compound has been demonstrated to be a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. Research indicates that exogenous application of C18-ceramide can trigger apoptotic pathways. For instance, it has been utilized to induce apoptosis in the Manduca embryonic cell line (MRRL-CH1) sigmaaldrich.com. In human glioma cells, increasing the levels of C18-ceramide, either by overexpression of ceramide synthase 1 (CERS1) or by adding it exogenously, leads to cell death nih.gov. This effect is often mediated through the activation of key apoptotic molecules such as caspases and the release of cytochrome c from the mitochondria nih.gov. Furthermore, some studies suggest that the pro-apoptotic effects of C18-ceramide are linked to its ability to induce endoplasmic reticulum (ER) stress nih.gov. The induction of apoptosis by sphingosine (B13886) and its derivatives has been observed across a range of cancer cells, including those of hematopoietic and carcinoma origin nih.gov.
Table 1: Effects of this compound (C18-ceramide) on Apoptosis in Cancer Cell Lines
| Cell Line | Experimental Approach | Observed Effect | Reference |
| Human Glioma Cells | Overexpression of CERS1 / Exogenous C18-ceramide | Inhibition of cell viability, induction of cell death | nih.gov |
| Manduca Embryonic (MRRL-CH1) | Exogenous C18-ceramide | Induction of apoptosis | sigmaaldrich.com |
| Human Metastatic Colon Cancer | Application of ceramide analogues | Induction of rapid cell death | nih.gov |
| Human Leukemic (CMK-7, HL60, U937) | Treatment with sphingosine | Induction of apoptosis in up to 90% of cells | nih.gov |
Impact on Cell Cycle Regulation in Disease Models
Beyond inducing apoptosis, this compound has been implicated in the regulation of the cell cycle. The ability of a cell to progress through the various phases of the cell cycle is fundamental for its proliferation, and disruption of this process is a hallmark of cancer. Some studies suggest that ceramides (B1148491) can indirectly regulate the cell cycle, potentially leading to G1 arrest bovinedb.ca. In human neuroblastoma LA-N-1 cells, related omega-3 polyunsaturated fatty acids have been shown to trigger G0/G1 cell cycle arrest, a process accompanied by a decrease in the expression of key cell cycle proteins like CDK2 and cyclin E nih.gov. While direct studies on this compound's specific impact on cell cycle phases are still emerging, the broader family of sphingolipids is known to be involved in the control of cell growth and survival avantiresearch.com.
Studies in Animal Models of Disease (Non-Human)
Investigations in non-human animal models have provided further evidence for the pathophysiological relevance of this compound. In a mouse model of amyotrophic lateral sclerosis (ALS), transcriptomic and lipidomic profiling of the spinal cord revealed dysregulation of sphingolipid metabolism, including altered levels of Cer(d18:1/18:0) frontiersin.org. Similarly, in a miniature pig model of atherosclerosis, a significant increase in twenty-six different ceramides, including those with an 18:0 acyl chain, was observed in atherosclerotic plaques compared to healthy tissue mdpi.com. Furthermore, in a mouse model of Alzheimer's disease, alterations in C18 ceramide levels have been associated with disease pathology and inflammation nih.gov. In a mouse model of ischemia, myocardial concentrations of C18 Ceramide-1-phosphate were heightened targetmol.com. These findings in diverse animal models point towards a significant role for this specific ceramide in the pathogenesis of various diseases.
Table 2: Dysregulation of this compound (C18-ceramide) in Animal Models of Disease
| Disease Model | Animal Model | Tissue/Fluid Analyzed | Key Finding | Reference |
| Amyotrophic Lateral Sclerosis | SOD1G86R mice | Spinal Cord | Dysregulated sphingolipid metabolism, including Cer(d18:1/18:0) | frontiersin.org |
| Atherosclerosis | Miniature Pigs | Aorta | Significant increase in ceramides, including C18:0 | mdpi.com |
| Alzheimer's Disease | Mouse Model | Cerebrospinal Fluid | Association of C18 ceramide with pathology and inflammation | nih.gov |
| Ischemia | Mouse Model | Myocardium | Increased concentration of C18 Ceramide-1-phosphate | targetmol.com |
Link to Sphingolipid Dysregulation in Specific Disease Mechanisms
The pathophysiological effects of this compound are intrinsically linked to the broader context of sphingolipid metabolism. Dysregulation of this metabolic network is a common feature in many diseases. For instance, in human hepatocellular carcinoma, levels of sphingolipids upstream of sphingosine-1-phosphate (S1P), including ceramides, are considerably higher in tumor tissue compared to normal liver tissue nih.gov. In head and neck squamous cell carcinoma, a reduction in C18 ceramide levels has been correlated with lymphovascular invasion and nodal metastasis nih.gov. Conversely, in high-grade glial tumors, lower ceramide levels have been associated with malignant progression nih.gov. In chronic obstructive pulmonary disease (COPD), Cer(d18:1/18:0) has been significantly associated with reduced forced expiratory volume in 1 second (FEV1) nih.gov. The balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate, often termed the "sphingolipid rheostat," is crucial for cell fate, and a shift in this balance can contribute to disease development mdpi.com.
Role in Cellular Stress Responses and Adaptation
This compound plays a significant role in mediating cellular responses to stress. Endoplasmic reticulum (ER) stress, a condition triggered by the accumulation of unfolded or misfolded proteins in the ER, is a key area where this ceramide is involved. Overexpression of CERS1, the enzyme responsible for synthesizing C18-ceramide, or the addition of exogenous C18-ceramide, can activate ER stress pathways in human glioma cells nih.gov. Furthermore, ceramides have been identified as key factors in the cell-to-cell transmission of ER stress, where they can modulate membrane fluidity rupress.org. Under conditions of oxidative stress, the synthesis of ceramide and its subsequent breakdown to sphingosine can be enhanced, triggering apoptosis sigmaaldrich.com. The cellular response to various stressors often involves the modulation of sphingolipid metabolism, highlighting the integral role of molecules like this compound in determining cellular outcomes in the face of adverse conditions.
Advanced Synthetic Methodologies for N Octadecanoyl D Threo Sphingosine and Its Analogs
Stereoselective Synthetic Routes
The creation of the D-threo sphingoid backbone, characterized by a (2S, 3S) configuration in the saturated analog (sphinganine) or a (2S, 3S, 4E) configuration in sphingosine (B13886), is a significant synthetic challenge. Chemists have developed several powerful reactions that allow for high stereocontrol over the newly formed chiral centers.
Application of Asymmetric Aldol (B89426) Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, ideal for constructing the polyol architecture found in many natural products, including sphingolipids. organic-chemistry.org Asymmetric versions of this reaction are pivotal for setting the stereochemistry at the C2 (amino) and C3 (hydroxyl) positions of the sphingosine backbone.
By using chiral auxiliaries, such as Evans oxazolidinones, it is possible to direct the aldol condensation between a chiral enolate and an aldehyde to produce either syn- or anti-adducts with high diastereoselectivity. nih.govresearchgate.net For the synthesis of the threo isomer of sphingosine, an anti-aldol adduct is required. The reaction involves the preparation of a chiral N-acylated oxazolidinone, which is then converted to its corresponding enolate. This enolate reacts with a long-chain aldehyde, and subsequent removal of the chiral auxiliary yields the desired β-hydroxy-α-amino acid derivative with controlled stereochemistry.
However, the direct cross-aldol reaction between two different aldehydes presents significant challenges, including the potential for polyaldolisation, oligomerization of the product, and dehydration. organic-chemistry.org Modern advancements have focused on developing catalytic asymmetric direct cross-aldol reactions to overcome these issues. organic-chemistry.org
Table 1: Key Features of Asymmetric Aldol Reactions in Sphingosine Synthesis
| Feature | Description | Relevance to D-threo-sphingosine |
|---|---|---|
| Stereocontrol | Establishes the relative and absolute stereochemistry of adjacent hydroxyl and amino groups. | Crucial for obtaining the required (2S, 3S) threo configuration. |
| Key Reaction | Carbon-carbon bond formation between an enolate and an aldehyde. | Forms the core C2-C3 bond of the sphingoid backbone. |
| Methodology | Often employs chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline). nih.govresearchgate.net | The choice of auxiliary or catalyst determines the syn or anti outcome. |
| Target Adduct | anti-aldol product. | Leads to the threo stereochemical arrangement. |
Utilization of Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes. nih.gov It is particularly valuable in sphingosine synthesis for installing the C4-C5 trans (E) double bond. nrochemistry.comwikipedia.org The reaction involves the olefination of an aldehyde with a stabilized phosphonate (B1237965) carbanion. nrochemistry.com
The mechanism begins with the deprotonation of a phosphonate ester to form a carbanion, which then performs a nucleophilic attack on an aldehyde. wikipedia.orgyoutube.com The resulting intermediate collapses to form an alkene and a water-soluble dialkylphosphate salt, which is easily removed, simplifying purification. wikipedia.org A key advantage of the HWE reaction is its strong preference for the formation of the thermodynamically more stable (E)-alkene, which directly corresponds to the trans double bond required in the sphingosine structure. wikipedia.orgyoutube.com For syntheses requiring the (Z)-alkene, the Still-Gennari modification can be employed. nrochemistry.comyoutube.com
In a typical synthetic sequence for N-Octadecanoyl-D-threo-sphingosine, an aldehyde derived from a protected amino acid (like serine) is reacted with a phosphonate ylide containing the long alkyl chain of the sphingoid base. This reliably establishes the C4-C5 trans double bond.
Strategies for Controlling Chiral Centers
Achieving the correct absolute and relative stereochemistry of the chiral centers in this compound is paramount. Several robust strategies are employed, often in combination:
Chiral Pool Synthesis: This approach utilizes readily available and enantiomerically pure starting materials from nature. For instance, syntheses can commence from L- or D-serine, which already contains the C2 chiral center with the correct configuration. nih.gov D-mannitol has also been used as a chiral precursor from which the necessary stereocenters are carved out. umich.eduresearchgate.net
Auxiliary-Controlled Reactions: As mentioned in the context of aldol reactions, chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
Substrate-Directed Control: In this strategy, an existing chiral center in the molecule directs the stereochemical outcome of a new stereocenter being formed. This is often seen in epoxidation or reduction reactions where the reagent is delivered to one face of the molecule due to steric hindrance from existing groups.
Enzyme-Catalyzed Reactions: Biocatalysis offers an excellent method for achieving high stereoselectivity. Enzymes can perform specific transformations on complex molecules with precision that is often difficult to replicate with traditional chemical methods.
Specific Reagent-Controlled Reactions: Certain powerful asymmetric reactions are instrumental. For example, Sharpless asymmetric epoxidation can create a chiral epoxide, which is then opened regioselectively by a nucleophile (like an azide) to set two adjacent stereocenters. researchgate.net
Preparation of Functionalized and Labeled Analogs for Research
To investigate the metabolism, localization, and biophysical interactions of ceramides (B1148491), researchers require analogs that have been modified with specific tags or labels. The synthesis of these tools demands chemical strategies that can incorporate these modifications without significantly altering the molecule's fundamental biological properties.
Synthesis of Fluoro-Analogs for Biophysical Studies
The bioisosteric replacement of a hydroxyl group with a fluorine atom is a common strategy in medicinal chemistry to probe the role of hydrogen bonding and to alter metabolic stability. mdpi.org In ceramide research, fluoro-analogs are valuable tools for biophysical studies, including those investigating protein-lipid interactions and membrane dynamics. mdpi.orgelsevierpure.com
The synthesis of 1-fluoro-ceramide analogs has been achieved starting from precursors like D-galactose. mdpi.org These multi-step syntheses generate intermediates that can be fluorinated, often using reagents like diethylaminosulfur trifluoride (DAST), although this can sometimes be challenging with protected β-amino alcohols. mdpi.org The introduction of fluorine at other positions, such as the allylic position, has also been explored to create analogs for studying enzymatic pathways and biological activity. elsevierpure.com These synthetic analogs have been used to investigate their effects on sphingolipid biosynthesis and their interactions with key enzymes like glucosylceramide synthase. mdpi.orgelsevierpure.com
Deuterium (B1214612) Labeling for Tracing and Quantification
Stable isotope labeling is a cornerstone of modern lipidomics, enabling the tracing of metabolic pathways and the accurate quantification of lipids by mass spectrometry. caymanchem.com Deuterium (²H or D) is a non-radioactive heavy isotope of hydrogen that can be incorporated into the structure of sphingolipids. nih.gov
Deuterium-labeled analogs of this compound serve as ideal internal standards in mass spectrometry-based quantification because they have nearly identical physicochemical properties to their natural counterparts but are easily distinguished by their higher mass. caymanchem.comfrontiersin.org This allows for precise measurement of endogenous ceramide levels in complex biological samples.
There are several strategies for introducing deuterium:
Metabolic Labeling: Cells or organisms can be cultured in media containing deuterium oxide (D₂O), which leads to the partial incorporation of deuterium into newly synthesized lipids. gist.ac.krgist.ac.kr
Chemical Synthesis: Specific positions on the molecule can be deuterated during a total synthesis. For example, deuterium atoms can be introduced into the N-acyl chain or into the sphingoid backbone itself. caymanchem.comnih.gov This is often achieved by using deuterated building blocks or by performing reduction steps with deuterium-donating reagents like sodium borodeuteride. The use of deuterated probes allows for the clear differentiation between exogenous and endogenous sphingolipids in metabolic studies. nih.gov
Table 2: Research Applications of Labeled Ceramide Analogs
| Analog Type | Label/Tag | Research Application | Reference |
|---|---|---|---|
| Fluoro-Ceramide | Fluorine (F) | Probing H-bonding, enzyme inhibition studies, biophysical analysis of membrane interactions. | mdpi.orgelsevierpure.com |
| Deuterated Ceramide | Deuterium (D or ²H) | Internal standards for MS quantification, metabolic fate tracing. | nih.govfrontiersin.org |
| Fluorescent Ceramide | BODIPY, COUPY, Pyrene | Live-cell imaging, studying subcellular localization (e.g., Golgi, lysosomes), monitoring enzymatic activity. | acs.orgnih.gov |
Scalability and Efficiency in Research-Grade Synthesis
A key challenge in the synthesis of this compound lies in the stereocontrolled construction of the D-threo-sphingosine backbone. One effective strategy commences with a suitable chiral precursor, such as D-serine, to establish the correct stereochemistry at the C-2 position. Subsequent steps then focus on the introduction of the C18 alkyl chain and the creation of the trans double bond.
Another approach to enhance scalability and efficiency, particularly when dealing with the low solubility of long-chain fatty acids, involves the use of activated esters. For example, succinimidyl esters of fatty acids have been employed to facilitate clean and high-yielding acylation of sphingoid bases. nih.gov This strategy can be particularly beneficial for producing a variety of ceramide analogs by coupling different activated fatty acid esters with the D-threo-sphingosine backbone.
The table below outlines a representative synthetic sequence for the preparation of this compound, highlighting key transformations and typical yields for research-grade synthesis.
Table 1: Representative Synthetic Route for this compound
| Step | Transformation | Key Reagents | Typical Yield |
|---|---|---|---|
| 1 | Stereoselective synthesis of D-threo-sphingosine backbone | D-serine derivative, organometallic reagents | Variable, multi-step |
| 2 | N-acylation of D-threo-sphingosine | Stearic acid, diethylphosphoryl cyanide, triethylamine | 85-90% nih.gov |
| 3 | Purification | Column chromatography, recrystallization | High purity product |
Furthermore, patents have been filed for the large-scale preparation of sphingosines and ceramides, indicating commercial interest and the development of robust, scalable processes. google.com These processes often focus on achieving high isomeric purity, which is critical for research applications where the biological activity of different stereoisomers can vary significantly.
Analytical Methodologies for Research Applications
Quantification and Characterization in Biological Matrices
The analysis of N-Octadecanoyl-D-threo-sphingosine from biological sources such as plasma, tissues, and cells presents a significant analytical challenge due to the complexity of the lipidome. nih.gov Effective extraction and analytical methods are crucial for obtaining reliable data.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant and gold standard technique for the analysis of ceramides (B1148491), including this compound. nih.govcreative-proteomics.com This method offers high sensitivity and specificity, allowing for the precise quantification of various ceramide species within a single analytical run. nih.gov
A typical LC-MS/MS workflow involves the extraction of lipids from the biological sample, often using a method like the Bligh and Dyer extraction. nih.gov For plasma samples, an additional step of isolating sphingolipids via silica (B1680970) gel column chromatography may be necessary to enhance sensitivity and improve chromatographic performance. nih.gov The extracted lipids are then separated using high-performance liquid chromatography (HPLC), commonly with a reverse-phase column (e.g., C8 or C18), followed by detection using an electrospray ionization (ESI) source coupled to a tandem mass spectrometer. nih.gov
Quantification is typically achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound and other target ceramides are monitored. nih.gov The use of internal standards, such as non-physiological odd-chain ceramides (e.g., C17 ceramide), is essential for accurate quantification, correcting for variations in extraction efficiency and instrument response. nih.gov This approach has demonstrated excellent linearity, precision, and accuracy, with limits of detection in the picogram per milliliter range. nih.gov
Table 1: Exemplary LC-MS/MS Parameters for Ceramide Analysis
| Parameter | Condition |
| Chromatography | |
| Column | Reverse-phase C8 or C18 |
| Mobile Phase | Gradient of organic solvents (e.g., methanol, acetonitrile) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) |
| Flow Rate | 0.2-0.5 mL/min |
| Injection Volume | 5-25 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]+ of this compound |
| Product Ion (m/z) | Specific fragment ion (e.g., corresponding to the sphingoid base) |
| Internal Standard | C17-ceramide or other non-endogenous ceramide |
This table presents a generalized set of parameters. Specific conditions must be optimized for individual instruments and applications.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) provides a high-resolution alternative for ceramide analysis, though it is less commonly used than LC-MS due to the non-volatile nature of these lipids. researchgate.net A critical prerequisite for GC-MS analysis of ceramides is a derivatization step to increase their volatility and thermal stability. creative-proteomics.comresearchgate.net Trimethylsilyl (TMS) derivatization is a common approach, converting the hydroxyl groups of the ceramide into TMS ethers. researchgate.netnih.gov
Following derivatization, the sample is injected into the gas chromatograph, where the derivatized ceramides are separated based on their boiling points and interactions with the capillary column stationary phase. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI) ionization. nih.gov The resulting mass spectra provide detailed structural information, as specific fragmentation patterns can reveal the composition of both the fatty acid and the sphingoid base moieties. nih.gov
While GC-MS offers excellent separation efficiency and sensitivity, the need for derivatization can be a disadvantage, as it adds an extra step to the sample preparation and can potentially introduce variability. creative-proteomics.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) Techniques
High-performance liquid chromatography (HPLC) is a fundamental separation technique that can be used for ceramide analysis, often coupled with detectors other than mass spectrometry, such as evaporative light scattering detectors (ELSD) or ultraviolet (UV) detectors after derivatization. nih.govresearchgate.net However, for the specific and sensitive quantification of this compound in biological matrices, HPLC is most powerfully applied in conjunction with mass spectrometry. nih.gov
Both normal-phase and reverse-phase HPLC can be employed for ceramide separation. researchgate.net Normal-phase HPLC, using a polar stationary phase and a non-polar mobile phase, can effectively separate ceramide classes. researchgate.net Reverse-phase HPLC, as described in the LC-MS/MS section, separates ceramides based on their hydrophobicity, which is largely determined by the length and saturation of their fatty acyl chains. nih.gov
In some methods, ceramides are first isolated by a technique like thin-layer chromatography, then enzymatically cleaved by ceramidase to release sphingosine (B13886). koreascience.kr The resulting sphingosine can then be derivatized (e.g., with o-phthalaldehyde) and quantified by HPLC with fluorescence detection. koreascience.kr This indirect approach can provide a measure of total ceramide content or the content of specific ceramide classes, depending on the initial separation. koreascience.kr
Thin-Layer Chromatography (TLC) for Separation
Thin-layer chromatography (TLC) is a valuable and straightforward technique for the qualitative analysis and preparative separation of ceramides from other lipids. nih.govnih.gov In TLC, a sample is spotted onto a plate coated with a stationary phase, typically silica gel, and the plate is developed in a chamber containing a suitable solvent system (mobile phase). youtube.comkhanacademy.org The different lipid classes migrate up the plate at different rates based on their polarity, allowing for their separation. khanacademy.org
For ceramides, specific solvent systems have been developed to achieve separation from other neutral lipids and even to resolve different ceramide subclasses. nih.govresearchgate.net For instance, a two-dimensional TLC method can be used to separate ceramides from diacylglycerols. nih.gov The use of complexing agents like borate (B1201080) or arsenite in the silica gel can further enhance the separation of ceramides based on the number and stereochemistry of their hydroxyl groups. nih.gov
After separation, the ceramides can be visualized by spraying the plate with a reagent such as copper sulfate (B86663) in phosphoric acid and heating. researchgate.net The separated spots can then be scraped from the plate for further analysis, such as quantification by other methods or structural characterization by mass spectrometry. koreascience.kr While not as quantitative or high-throughput as LC-MS, TLC remains a useful tool for initial lipid fractionation and qualitative assessment. nih.govkoreascience.kr
Integration into Lipidomics and Metabolomics Platforms
The study of this compound is often part of a broader investigation into the entire lipid profile of a biological system. This is the domain of lipidomics, a sub-field of metabolomics.
Untargeted Lipidomics for Comprehensive Profiling
Untargeted lipidomics aims to comprehensively measure as many lipid species as possible in a sample to obtain a global profile. In this approach, LC-MS/MS is typically the analytical platform of choice. researchgate.net High-resolution mass spectrometers, such as quadrupole time-of-flight (Q-TOF) or Orbitrap instruments, are often used to acquire data on a wide range of lipids, including this compound. researchgate.net
The data processing workflow involves peak detection, alignment across multiple samples, and tentative identification of lipids based on their accurate mass and fragmentation patterns, which are compared against lipid databases. researchgate.net This untargeted approach allows for the discovery of unexpected changes in lipid metabolism and the identification of novel lipid biomarkers. While targeted analysis provides absolute quantification of a predefined list of lipids, untargeted lipidomics offers a more exploratory view, revealing relative changes in a much larger number of lipids, including various species of ceramides, in response to a particular stimulus or in a disease state. researchgate.net Subsequent targeted analysis is often required to validate the findings from untargeted studies.
Targeted Methodologies for Precise Quantification
For the precise quantification of this compound, targeted analytical strategies are predominantly employed, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard. nih.govbiorxiv.org This technique offers high sensitivity and specificity, allowing for the accurate measurement of specific ceramide species even in complex biological matrices. nih.gov
A common approach involves reversed-phase high-performance liquid chromatography (HPLC) coupled with electrospray ionization (ESI) and tandem mass spectrometry (MS/MS). nih.gov The chromatographic separation is often achieved using a C18 column or a more specialized column like a diphenyl column, which can offer different selectivity for lipid isomers. nih.govnih.gov The mobile phase typically consists of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with additives like formic acid and ammonium formate to improve ionization efficiency and peak shape. nih.govnih.gov
Detection is performed using a triple quadrupole mass spectrometer operating in the positive ion mode and utilizing multiple reaction monitoring (MRM). nih.govnih.gov In this mode, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes interferences from other molecules in the sample. For this compound (d18:1/18:0), a common MRM transition is the fragmentation of the protonated molecule [M+H]⁺ to a characteristic fragment ion corresponding to the sphingoid base. nih.gov
To ensure accuracy, a stable isotope-labeled internal standard, such as D7-labeled this compound, is added to the sample before extraction. biorxiv.orgnih.gov This internal standard co-elutes with the analyte and experiences similar extraction and ionization effects, allowing for reliable normalization of the signal and accurate quantification. cerilliant.com Calibration curves are constructed using a series of known concentrations of the analyte and a fixed concentration of the internal standard to determine the concentration of this compound in unknown samples. nih.gov
Interactive Table 1: Example of LC-MS/MS Parameters for this compound Quantification
| Parameter | Condition | Reference |
| Chromatography | ||
| Column | Reversed-Phase C18 or Diphenyl | nih.govnih.gov |
| Mobile Phase A | Water with 0.1-0.2% Formic Acid, 5-10 mM Ammonium Formate | nih.govnih.gov |
| Mobile Phase B | Acetonitrile or Methanol with 0.1-0.2% Formic Acid | nih.govnih.gov |
| Gradient | Optimized for separation of ceramide species | nih.gov |
| Flow Rate | 0.3 - 0.5 mL/min | nih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govnih.gov |
| MRM Transition (Example) | Precursor Ion [M+H]⁺ -> Product Ion (Sphingoid Base Fragment) | nih.gov |
| Internal Standard | Stable Isotope-Labeled (e.g., D7-C18-Ceramide) | biorxiv.orgnih.gov |
Method Development and Validation for Reproducible Research Data
The development and validation of analytical methods are paramount for ensuring that the data generated are accurate, reliable, and reproducible over time and between different laboratories. nih.gov This process follows established guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate that the method is suitable for its intended purpose. sigmaaldrich.com
Method development for this compound analysis focuses on optimizing sample extraction, chromatographic separation, and mass spectrometric detection. A critical aspect is the selection of an appropriate internal standard, with stable isotope-labeled analogs being the preferred choice due to their similar chemical and physical properties to the analyte. cerilliant.comnih.gov Challenges in method development can include the separation of isomeric and isobaric lipid species, which requires careful optimization of the chromatographic conditions. nih.gov
Once a method is developed, it must undergo rigorous validation to assess several key performance characteristics:
Linearity: This establishes the range over which the detector response is directly proportional to the concentration of this compound. Linearity is typically evaluated by analyzing a series of calibration standards and is often demonstrated by a correlation coefficient (R²) greater than 0.99. nih.govnih.gov
Accuracy: This refers to the closeness of the measured value to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix and the percentage of the added amount that is measured is calculated. Acceptable accuracy is generally within ±15% of the nominal value. nih.govnih.gov
Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-assay precision (within the same run) and inter-assay precision (between different runs) are both assessed, with acceptance criteria typically set at an RSD of less than 15%. nih.govnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov For this compound, these limits are often in the picogram to nanogram per milliliter range. nih.gov
Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. In LC-MS/MS, specificity is largely achieved through the unique MRM transition of the analyte. acs.org
Recovery: This assesses the efficiency of the sample extraction procedure by comparing the amount of analyte in the final extract to the original amount in the sample. Recoveries for ceramide extraction methods are typically in the range of 80-115%. nih.govnih.gov
Robustness: This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, or column temperature. youtube.com This ensures the reliability of the method during routine use.
Interactive Table 2: Typical Validation Parameters and Acceptance Criteria for this compound Quantification
| Validation Parameter | Typical Finding/Acceptance Criterion | Reference |
| Linearity (R²) | > 0.99 | nih.govnih.gov |
| Accuracy (% Recovery) | 85 - 115% | nih.govnih.gov |
| Precision (Intra- and Inter-assay RSD) | < 15% | nih.govnih.gov |
| Limit of Quantification (LOQ) | pg/mL to ng/mL range | nih.gov |
| Recovery | 80 - 115% | nih.govnih.gov |
| Inter-laboratory Reproducibility | Concordant results between laboratories | nih.gov |
Ensuring inter-laboratory reproducibility is also a critical step for establishing a method's reliability, often assessed through round-robin studies where the same samples are analyzed by multiple laboratories. nih.gov By adhering to these rigorous development and validation principles, researchers can have confidence in the quality and integrity of their findings regarding the biological roles of this compound.
Future Research Directions and Translational Perspectives Pre Clinical
Elucidation of Novel Molecular Targets
Future research is poised to uncover the specific molecular partners of N-Octadecanoyl-D-threo-sphingosine. While ceramides (B1148491), in general, are known to influence a variety of cellular processes, the precise proteins and enzymes that preferentially interact with the D-threo stereoisomer are largely unknown. A key area of investigation will be to determine if this compound can modulate the activity of enzymes involved in sphingolipid metabolism, such as sphingosine (B13886) kinases (SPHKs) and ceramidases. Notably, a D-threo-sphingosine analog has been identified as a selective inhibitor of human SPHK1, suggesting that N-acylated forms like this compound could also exhibit inhibitory activity.
Identifying these novel molecular targets is crucial for understanding the compound's mechanism of action and for identifying potential therapeutic avenues. Advanced proteomic techniques, such as affinity chromatography-mass spectrometry using tagged versions of the lipid, will be instrumental in pulling down and identifying interacting proteins from cell lysates.
Investigation of Stereoisomer-Specific Therapeutic Potential in Model Systems
The stereochemistry of sphingolipids is a critical determinant of their biological activity. The differential effects of D-erythro and D-threo ceramides are a testament to this principle. Preclinical studies are needed to systematically evaluate the therapeutic potential of this compound in various disease models, contrasting its effects with its D-erythro counterpart.
For instance, in the context of cancer, while some ceramides are pro-apoptotic, their efficacy can be cell-type and stereochemistry-dependent. nih.gov A study on prostate cancer cells found that N-Hexanoyl-D-threo-sphingosine, a short-chain analog, was inactive in modulating cell invasion, unlike its D-erythro counterpart. nih.gov This underscores the necessity for detailed preclinical investigations into the specific effects of the N-Octadecanoyl-D-threo isomer in various cancer models.
Furthermore, the role of ceramides in cardiovascular and retinal diseases is an area of active research. nih.govarvojournals.org Investigating whether this compound can ameliorate or exacerbate disease progression in animal models of atherosclerosis or retinal degeneration will be a critical step in defining its therapeutic window. nih.govarvojournals.org
| Preclinical Model System | Potential Therapeutic Application of D-threo-Ceramides | Key Research Question |
| Cancer Cell Lines | Modulation of apoptosis, proliferation, and invasion. | Does this compound exhibit anti-cancer activity, and is it selective for certain cancer types? |
| Animal Models of Atherosclerosis | Regulation of inflammation and lipid accumulation in blood vessels. | Can this compound prevent or reverse plaque formation? |
| Animal Models of Retinal Degeneration | Prevention of photoreceptor cell death. | Does administration of this compound protect against retinal degeneration? |
Development of Advanced Probes for Imaging and Mechanistic Studies
To visualize the subcellular localization and dynamic movements of this compound, the development of advanced imaging probes is essential. researchgate.net Fluorescently labeling the molecule without significantly altering its biological activity is a key challenge. Techniques such as attaching environmentally sensitive fluorophores or utilizing "click chemistry" could enable the synthesis of probes for live-cell imaging. ub.edu
These probes would allow researchers to track the trafficking of this compound to specific organelles, such as the mitochondria or the endoplasmic reticulum, and to observe its incorporation into distinct membrane domains. nih.gov This information is vital for understanding how the lipid exerts its effects at a subcellular level.
Role in Understanding Complex Lipid Signaling Networks
This compound does not act in isolation. Its effects are intertwined with a complex network of other signaling lipids. Future research will focus on how this specific ceramide influences the broader lipidome and interacts with other signaling pathways. For example, its potential inhibition of SPHK1 could lead to an accumulation of sphingosine and a decrease in sphingosine-1-phosphate (S1P), a critical signaling molecule with its own set of receptors and downstream effects.
Predictive Biomarker Research in Pre-Clinical Contexts
The dysregulation of ceramide metabolism has been implicated in a variety of diseases, raising the possibility of using specific ceramide species as biomarkers. nih.gov Preclinical research should investigate whether levels of this compound, or its metabolites, in plasma or tissues correlate with disease states in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
